molecular formula C15H24BrNO B14354486 4-Benzyl-4-butylmorpholin-4-ium bromide CAS No. 90166-88-4

4-Benzyl-4-butylmorpholin-4-ium bromide

Cat. No.: B14354486
CAS No.: 90166-88-4
M. Wt: 314.26 g/mol
InChI Key: WMNOWDKRHNPQEX-UHFFFAOYSA-M
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Description

4-Benzyl-4-butylmorpholin-4-ium bromide is a quaternary ammonium compound with a morpholine ring substituted with benzyl and butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4-butylmorpholin-4-ium bromide typically involves the quaternization of morpholine with benzyl bromide and butyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

    Step 1: Morpholine is reacted with benzyl bromide in the presence of a base such as sodium hydroxide to form N-benzylmorpholine.

    Step 2: N-benzylmorpholine is then reacted with butyl bromide under similar conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4-butylmorpholin-4-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.

    Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like water or ethanol at room temperature.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.

Major Products

    Substitution Reactions: Yield various substituted morpholinium salts.

    Oxidation Reactions: Produce benzaldehyde or benzoic acid.

    Reduction Reactions: Form amine derivatives of the original compound.

Scientific Research Applications

4-Benzyl-4-butylmorpholin-4-ium bromide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-butylmorpholin-4-ium bromide involves its interaction with cell membranes and proteins. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, it can form complexes with proteins, altering their structure and function. The molecular targets include membrane lipids and various enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyltrimethylammonium bromide
  • Tetrabutylammonium bromide
  • Benzyltriethylammonium chloride

Comparison

4-Benzyl-4-butylmorpholin-4-ium bromide is unique due to its morpholine ring, which imparts distinct chemical and physical properties compared to other quaternary ammonium compounds. The presence of both benzyl and butyl groups enhances its lipophilicity and ability to interact with lipid membranes, making it more effective in certain applications such as antimicrobial activity and phase-transfer catalysis.

Properties

CAS No.

90166-88-4

Molecular Formula

C15H24BrNO

Molecular Weight

314.26 g/mol

IUPAC Name

4-benzyl-4-butylmorpholin-4-ium;bromide

InChI

InChI=1S/C15H24NO.BrH/c1-2-3-9-16(10-12-17-13-11-16)14-15-7-5-4-6-8-15;/h4-8H,2-3,9-14H2,1H3;1H/q+1;/p-1

InChI Key

WMNOWDKRHNPQEX-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1(CCOCC1)CC2=CC=CC=C2.[Br-]

Origin of Product

United States

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